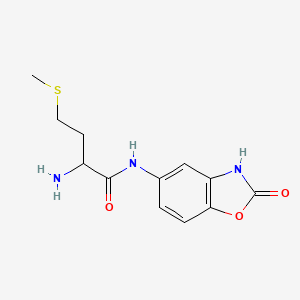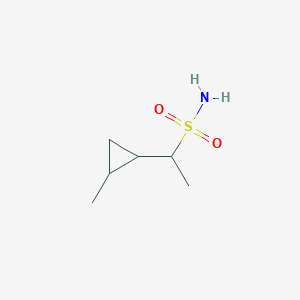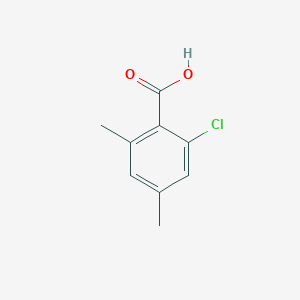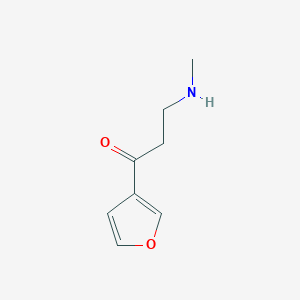
2-((((2-Hydroxyethyl)amino)oxy)carbonyl)benzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((((2-Hydroxyethyl)amino)oxy)carbonyl)benzene-1,4-diol is an organic compound with the molecular formula C9H11NO5 and a molecular weight of 213.19 g/mol . This compound features a benzene ring substituted with two hydroxyl groups and a hydroxyethylaminooxycarbonyl group. It is a member of the dihydroxybenzenes family, which are aromatic compounds known for their diverse chemical properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((2-Hydroxyethyl)amino)oxy)carbonyl)benzene-1,4-diol typically involves the reaction of hydroquinone with 2-hydroxyethylamine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as protection and deprotection of functional groups, purification, and characterization of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and advanced purification methods, such as chromatography and crystallization, ensures the production of high-quality material suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-((((2-Hydroxyethyl)amino)oxy)carbonyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2-((((2-Hydroxyethyl)amino)oxy)carbonyl)benzene-1,4-diol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-((((2-Hydroxyethyl)amino)oxy)carbonyl)benzene-1,4-diol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. Additionally, the hydroxyethylaminooxycarbonyl group can modulate the compound’s reactivity and binding affinity, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-dihydroxybenzene): An isomer with hydroxyl groups in the ortho position.
Resorcinol (1,3-dihydroxybenzene): An isomer with hydroxyl groups in the meta position.
Hydroquinone (1,4-dihydroxybenzene): The parent compound with hydroxyl groups in the para position.
Uniqueness
2-((((2-Hydroxyethyl)amino)oxy)carbonyl)benzene-1,4-diol is unique due to the presence of the hydroxyethylaminooxycarbonyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C9H11NO5 |
|---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
(2-hydroxyethylamino) 2,5-dihydroxybenzoate |
InChI |
InChI=1S/C9H11NO5/c11-4-3-10-15-9(14)7-5-6(12)1-2-8(7)13/h1-2,5,10-13H,3-4H2 |
InChI Key |
PJZAYYDCQJVOTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)ONCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-dimethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13163895.png)






![Methyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13163942.png)
![1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13163948.png)
![1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane](/img/structure/B13163949.png)


